molecular formula C20H16N4 B5684722 2-(4-methyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine

2-(4-methyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine

Cat. No.: B5684722
M. Wt: 312.4 g/mol
InChI Key: UMODPOHVGSVALO-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine, commonly known as MPP, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. MPP is a heterocyclic compound that contains a pyrazole ring and two phenyl rings, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The compound’s effect on downstream pathways will depend on its specific targets, which are currently unknown .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-methyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine are not well-studied. These properties will significantly impact the compound’s bioavailability, efficacy, and safety profile. Further pharmacokinetic studies are needed to understand these aspects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-15-13-21-24(14-15)20-22-18(16-8-4-2-5-9-16)12-19(23-20)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMODPOHVGSVALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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